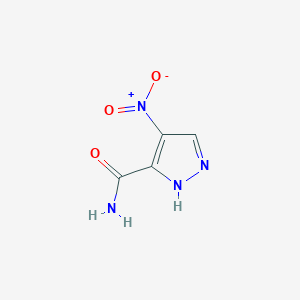

4-Nitro-1H-pyrazole-3-carboxamide

Description

Overview of Pyrazole (B372694) Heterocycles in Synthetic Chemistry and Bioactive Compound Design

Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. researchgate.net This scaffold is considered a "privileged structure" in drug discovery due to its synthetic accessibility and its ability to act as a versatile bioisostere, mimicking other functional groups in biological systems. nih.gov Pyrazole derivatives are known for their wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. researchgate.netnih.gov

The pyrazole ring's structure, featuring one pyrrole-type (proton-donating) and one pyridine-type (proton-accepting) nitrogen atom, gives it amphoteric properties. nih.govresearchgate.net This dual nature, combined with the aromatic system of six π electrons, allows for diverse chemical modifications. nih.gov The positions on the pyrazole ring have distinct reactivities; positions C3 and C5 are generally deactivated due to the electronegative nitrogen atoms, making them susceptible to nucleophilic attack, while the C4 position is often reactive towards electrophiles. nih.govresearchgate.net The versatility of pyrazole synthesis, through methods like cyclocondensation of hydrazines with 1,3-dicarbonyl compounds and multicomponent reactions, has made a vast array of substituted pyrazoles accessible for research. researchgate.netresearchgate.netnih.gov This has cemented the pyrazole nucleus as a critical component in the design of targeted therapies, with eight FDA-approved protein kinase inhibitors containing a pyrazole ring. nih.gov

Importance of the Carboxamide Functional Group in Molecular Architecture

The carboxamide group, consisting of a carbonyl bonded to a nitrogen atom, is a fundamental functional group in chemistry and biology. masterorganicchemistry.comlibretexts.org Its significance in molecular architecture stems from its unique structural and electronic properties. The nitrogen atom in an amide can be bonded to hydrogens, carbons, or both, and amides with N-H bonds are capable of acting as hydrogen bond donors. masterorganicchemistry.comlibretexts.org

Strategic Positioning of the Nitro Group within Pyrazole Scaffolds

The nitro group (NO₂) is a powerful electron-withdrawing group that significantly influences the electronic properties of the scaffold to which it is attached. When placed on a pyrazole ring, its position is of strategic importance. The introduction of a nitro group deactivates the aromatic ring towards electrophilic substitution. researchgate.net

In the context of a pyrazole, which is an electron-rich heterocycle, the nitro group's strong electron-withdrawing nature can modulate the reactivity of the entire molecule. researchgate.net For instance, the nitration of pyrazole typically occurs at the C4 position if it is sterically accessible, a reaction that can be highly exothermic. researchgate.net This specific placement at the 4-position, as seen in 4-Nitro-1H-pyrazole-3-carboxamide, dramatically affects the acidity of the N-H proton and the nucleophilicity of the other ring atoms. This electronic modification is a key strategy in tuning the binding characteristics of a molecule to its biological target. nih.gov The strategic placement of nitro groups is a known approach for creating high-energy materials and for modifying the properties of various molecular frameworks. rsc.org

Rationale for Dedicated Research on this compound

The focused investigation of this compound is driven by the convergence of the distinct chemical properties of its constituent parts. The compound embodies a pyrazole core known for its biological relevance, a carboxamide group that facilitates crucial intermolecular interactions, and a strategically placed nitro group that modulates its electronic profile.

This specific molecular architecture makes this compound a valuable synthetic intermediate. For example, its related structures, such as 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, are known intermediates in the synthesis of Sildenafil, a cGMP-specific phosphodiesterase 5 (PDE5) inhibitor. tcichemicals.comxinnuopharma.com The presence of the nitro group at the 4-position and the carboxamide at the 3-position provides distinct reactive sites for further chemical elaboration, allowing for the construction of more complex, fused heterocyclic systems. Research into this compound and its derivatives is essential for discovering novel bioactive molecules and for developing efficient synthetic pathways to important pharmaceutical agents. nih.govresearchgate.net

Data Tables

Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-Nitro-1H-pyrazole-3-carboxylic acid |

| CAS Number | 65190-36-5 scbt.com | 5334-40-7 nih.gov |

| Molecular Formula | C₄H₄N₄O₃ scbt.comchembk.com | C₄H₃N₃O₄ nih.govfda.gov |

| Molecular Weight | 156.10 g/mol chembk.comnih.gov | 157.08 g/mol nih.govfda.gov |

| Appearance | Solid sigmaaldrich.com | Solid |

| Topological Polar Surface Area (TPSA) | 111.8 Ų ambeed.com | 111.8 Ų ambeed.com |

| Hydrogen Bond Donors | 2 ambeed.com | 2 ambeed.com |

| Hydrogen Bond Acceptors | 5 ambeed.com | 5 ambeed.com |

| Rotatable Bonds | 2 ambeed.com | 2 ambeed.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-nitro-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O3/c5-4(9)3-2(8(10)11)1-6-7-3/h1H,(H2,5,9)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHOGXCJBBYKOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Nitro 1h Pyrazole 3 Carboxamide and Its Derivatives

Classical Synthetic Routes to 4-Nitro-1H-pyrazole-3-carboxamide

Classical synthetic methodologies for preparing the this compound core often rely on fundamental organic reactions, including electrophilic substitution, condensation, and multi-component strategies.

Electrophilic Substitution Reactions on Pyrazole (B372694) Rings

Electrophilic substitution is a cornerstone for introducing functional groups onto the pyrazole ring. The nitration of the pyrazole nucleus is a classic example of this type of reaction.

Nitration: The pyrazole ring is susceptible to electrophilic attack, particularly at the C-4 position. scribd.comrrbdavc.org This is due to the electronic nature of the pyrazole ring, where the C-4 position is the most electron-rich and sterically accessible. researchgate.net The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. scribd.comresearchgate.net While pyrazole itself is an electron-rich heterocycle, the presence of a deactivating group like a carboxamide at the C-3 position can influence the regioselectivity of the nitration. However, the C-4 position generally remains the most favorable site for electrophilic substitution. rrbdavc.org

Some common electrophilic substitution reactions on the pyrazole ring are summarized in the table below.

| Reaction Type | Reagents | Electrophile | Position of Substitution |

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | C-4 |

| Sulfonation | Fuming H₂SO₄ or SO₃/H₂SO₄ | SO₃ or HSO₃⁺ | C-4 |

| Diazonium Coupling | Ar-N₂⁺Cl⁻, mild base | Ar-N₂⁺ | C-4 |

| Vilsmeier-Haack Formylation | POCl₃ + DMF | Vilsmeier reagent (Cl-CH=NMe₂⁺) | C-4 |

| Reimer-Tiemann Reaction | CHCl₃ + NaOH (aq) | :CCl₂ (dichlorocarbene) | C-4 or C-5 |

Condensation Reactions for Pyrazole-3-carboxamide Formation

The formation of the pyrazole ring itself is often achieved through condensation reactions. The Knorr pyrazole synthesis is a widely used method that involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound. beilstein-journals.org This approach is highly versatile for creating a variety of substituted pyrazoles. dergipark.org.trnih.gov

To synthesize pyrazole-3-carboxamides, a common strategy involves the cyclocondensation of a hydrazine with a β-ketoester derivative where the ester group can be later converted to a carboxamide. dergipark.org.tr Alternatively, a β-ketonitrile can be used, which can be hydrolyzed to the corresponding carboxylic acid and then converted to the amide.

A notable example involves the reaction of hydrazine hydrate (B1144303) with a suitably substituted β-ketoester or β-diketone. nih.govbohrium.com The resulting pyrazole can then be functionalized further. For instance, the condensation of ethyl acetoacetate, an aromatic aldehyde, hydrazine monohydrate, and malononitrile (B47326) in a multi-component reaction can lead to pyranopyrazole derivatives, showcasing the versatility of condensation strategies. nih.gov

Multi-component Reaction Strategies

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like pyrazole derivatives in a single step from three or more starting materials. beilstein-journals.orgmdpi.com These reactions are highly valued in green chemistry for minimizing waste and simplifying synthetic procedures. acs.org

Several MCRs have been developed for the synthesis of functionalized pyrazoles. A common strategy involves the one-pot reaction of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. nih.gov This reaction proceeds through a series of condensation and cyclization steps to afford highly substituted pyranopyrazoles. The use of catalysts such as piperidine (B6355638) or nano-silica can enhance the efficiency of these reactions. nih.gov

Another MCR approach involves the Rh(III)-catalyzed three-component reaction of enaminones, aryl hydrazine hydrochlorides, and internal alkynes to produce N-naphthyl pyrazoles. rsc.org While not directly yielding this compound, this highlights the power of MCRs in constructing complex pyrazole systems.

Advanced Synthetic Approaches to Functionalized this compound

More advanced synthetic methods focus on the late-stage functionalization of pre-formed pyrazole rings or the use of specialized reagents and catalysts to achieve higher efficiency and selectivity.

Nitration Protocols for Pyrazole-3-carboxamide Precursors

Direct nitration of pyrazole-3-carboxamide is a straightforward approach. However, for more complex substrates or to achieve higher selectivity, alternative nitration protocols have been developed.

One such method involves the use of milder nitrating agents. For instance, nitration of 1-phenylpyrazole (B75819) with a mixture of nitric acid and acetic anhydride (B1165640) ("acetyl nitrate") has been shown to selectively occur at the 4-position of the pyrazole ring. cdnsciencepub.com This method can be advantageous when harsh conditions with sulfuric acid need to be avoided. Another approach utilizes nitric acid in trifluoroacetic anhydride for the direct nitration of various five-membered heterocycles, including pyrazoles, affording mononitro derivatives. researchgate.net

The nitration of pyrazole precursors can also be influenced by the substituents already present on the ring. For example, the nitration of 1-phenylpyrazole with mixed acids can lead to nitration on the phenyl ring first, followed by substitution on the pyrazole ring. cdnsciencepub.com This highlights the importance of carefully selecting the reaction conditions and the precursor to achieve the desired nitration pattern. In some cases, a rearrangement of an N-nitropyrazole intermediate can lead to the formation of 4-nitropyrazole. nih.govresearchgate.net

Formation of the Carboxamide Moiety via Intermediate Transformations

The carboxamide group at the C-3 position is often introduced through the transformation of other functional groups. A common precursor is the corresponding carboxylic acid or its ester derivative. chemicalbook.comresearchgate.net

From Carboxylic Acids: 4-Nitro-1H-pyrazole-3-carboxylic acid can be converted to the desired carboxamide through standard amide coupling reactions. mdpi.com This typically involves activating the carboxylic acid with a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), followed by the addition of the appropriate amine. researchgate.net Alternatively, the carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride, which then readily reacts with an amine to form the amide. researchgate.netmdpi.com

From Esters: The synthesis can also start from a pyrazole-3-carboxylic acid ester. chemicalbook.com This ester can be synthesized, for example, by reacting 4-nitropyrazole-3-carboxylic acid with an alcohol in the presence of thionyl chloride. chemicalbook.com The resulting ester can then be converted to the carboxamide by aminolysis, which involves reacting the ester with an amine, sometimes at elevated temperatures.

From Nitriles: Another synthetic route involves the use of a pyrazole-3-carbonitrile intermediate. The cyano group can be hydrolyzed to a carboxylic acid or directly converted to a carboxamide under specific reaction conditions.

The synthesis of various 1H-pyrazole-3-carboxamide derivatives often involves these intermediate transformations to build molecular diversity. nih.govjst.go.jpnih.gov

Synthesis of Key Precursors and Building Blocks for this compound

The synthesis of the target compound, this compound, relies on the availability of key precursors and building blocks, primarily substituted pyrazole carboxylic acids.

Preparation of 4-Nitro-1H-pyrazole-3-carboxylic Acid

4-Nitro-1H-pyrazole-3-carboxylic acid is a fundamental precursor for the synthesis of this compound. A common method for its preparation involves the nitration of a pre-existing pyrazole ring. Specifically, a compound such as 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid can be nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid. researchgate.net This reaction is a classic electrophilic aromatic substitution where the nitronium ion (NO₂⁺) acts as the electrophile. researchgate.net The pyrazole ring is susceptible to electrophilic attack, typically at the 4-position if it is sterically accessible. researchgate.net The reaction requires careful temperature control as it is highly exothermic, particularly once initiated. researchgate.net

Another synthetic route starts from 3(5)-methyl-1H-pyrazole to produce the corresponding nitro acid. guidechem.com The synthesis of related azido-pyrazole-carboxylic acids has also been described, starting from the corresponding amino acids via diazotization with sodium nitrite, followed by reaction with sodium azide. guidechem.com While not a direct synthesis of the nitro compound, this highlights the utility of functional group interconversion on the pyrazole ring.

The direct synthesis of 4-Nitro-1H-pyrazole-3-carboxylic acid has been reported, with its purity and structure confirmed by NMR and mass spectrometry. guidechem.com The molecular formula is C₄H₃N₃O₄ and the molecular weight is 157.08 g/mol . guidechem.comsynblock.com

Synthesis of Pyrazole-3-carboxylic Acid Derivatives

The synthesis of pyrazole-3-carboxylic acid and its derivatives is a well-documented area, providing multiple pathways to obtain the core scaffold needed for further functionalization. researchgate.net A versatile method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. For example, a series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates were synthesized by reacting diethyl oxalate (B1200264) with various acetophenone (B1666503) derivatives to form intermediate ethyl-2,4-dioxo-4-phenyl butanoates. researchgate.net These intermediates were then treated with hydrazine hydrate in glacial acetic acid to yield the desired pyrazole-3-carboxylate derivatives. researchgate.netijpsjournal.com

Another approach utilizes furan-2,3-diones as starting materials. The reaction of 4-benzoyl-5-phenyl-2,3-furandione with various hydrazones can produce tetrasubstituted pyrazole-3-carboxylic acids. dergipark.org.trresearchgate.net The resulting pyrazole-3-carboxylic acid can then be converted into more reactive derivatives, such as the acid chloride, by treatment with a chlorinating agent like thionyl chloride. dergipark.org.tr This acid chloride is a key intermediate that can readily react with various nucleophiles, such as alcohols or amines, to form esters or amides, respectively. dergipark.org.trresearchgate.net

The table below summarizes a representative synthesis of pyrazole-3-carboxylate derivatives.

| Starting Material 1 | Starting Material 2 | Reagents | Product | Yield | Reference |

| Substituted ethyl 2,4-dioxo 4-phenyl-butanoates | Hydrazine hydrate | Glacial Acetic Acid | Substituted ethyl 5-phenyl 1H-pyrazole-3-carboxylates | Not specified | ijpsjournal.com |

| 4-Benzoyl-5-phenyl-2,3-furandione | (4-(trifluoromethyl)phenyl) benzaldehyde-phenyl hydrazone | Not specified | 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid | Not specified | dergipark.org.tr |

| 4-Nitro-1H-pyrazole-3-carboxylic acid | Methanol | Thionyl chloride | 4-nitro-1H-pyrazole-3-carboxylic acid methyl ester | 99.5% | chemicalbook.com |

Formation of Diverse Substituted Pyrazole Rings

The construction of the pyrazole ring itself can be accomplished through various synthetic strategies, allowing for a wide diversity of substituents. The most fundamental method is the condensation of 1,3-dicarbonyl compounds with hydrazines. mdpi.comresearchgate.netresearchgate.net This approach has been widely modified to improve efficiency and versatility. mdpi.com

Modern methods have introduced the use of transition-metal catalysts and photoredox reactions to facilitate pyrazole synthesis. mdpi.com For instance, a rhodium-catalyzed addition-cyclization of hydrazines with alkynes provides access to highly substituted pyrazoles under mild conditions. organic-chemistry.org Similarly, a copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates offers a convenient and regioselective route to pyrazoles. organic-chemistry.org

Multi-component reactions (MCRs) have also emerged as a powerful tool for the one-pot synthesis of complex pyrazole derivatives. nih.gov An example is a three-component procedure involving the condensation of aromatic aldehydes and tosylhydrazine, followed by a cycloaddition with terminal alkynes to generate 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org Another one-pot method involves the treatment of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines to prepare 1,3-disubstituted pyrazoles. nih.gov

The following table provides examples of different methods for forming substituted pyrazole rings.

| Method | Reactants | Catalyst/Reagents | Product Type | Reference |

| Cyclocondensation | 1,3-Diketones, Arylhydrazines | N,N-dimethylacetamide | 1-Aryl-3,4,5-substituted pyrazoles | organic-chemistry.org |

| 1,3-Dipolar Cycloaddition | Tosylhydrazones, Nitroalkenes | Base (e.g., K₂CO₃) | 3,4-Diaryl-1H-pyrazoles | rsc.org |

| Rhodium-Catalyzed Cascade | Hydrazines, Alkynes | Rhodium catalyst | Highly substituted pyrazoles | organic-chemistry.org |

| Three-Component Reaction | Aromatic aldehydes, Tosylhydrazine, Terminal alkynes | Not specified | 3,5-Disubstituted 1H-pyrazoles | organic-chemistry.org |

| From Heterocycles | Thietanone, 1,2,4,5-tetrazines | Potassium hydroxide | Substituted 1H-pyrazoles | mdpi.comnih.gov |

Methodological Considerations in this compound Synthesis

The synthesis of this compound requires careful consideration of several methodological factors to ensure successful formation of the target molecule with high purity and yield.

The final step in the synthesis is the amidation of the corresponding carboxylic acid or its activated derivative. A common and effective method is the conversion of 4-Nitro-1H-pyrazole-3-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂). dergipark.org.tr This highly reactive intermediate can then be treated with ammonia (B1221849) (aqueous or gaseous) to form the desired carboxamide. dergipark.org.tr The reaction is typically performed at low temperatures (e.g., in an ice-water bath) to control the reactivity of the acid chloride and minimize side reactions.

Alternatively, direct coupling methods between the carboxylic acid and an ammonia source can be employed using coupling reagents, although this is not as commonly described in the provided literature for this specific transformation.

A critical consideration is the stability of the nitro group under the reaction conditions used for amidation. The nitro group is generally stable under the conditions used for forming the acid chloride and subsequent amidation. However, strongly reductive conditions must be avoided to prevent its reduction to an amino group.

The choice of solvent is also important. For the conversion to the acid chloride, an inert solvent is typically used. For the amidation step, a solvent that can dissolve the acid chloride and is compatible with the ammonia source would be chosen, such as xylene or an ether. dergipark.org.tr

Finally, purification of the final product, this compound, would likely involve standard techniques such as recrystallization or column chromatography to remove any unreacted starting materials or by-products. The progress of the reaction and the purity of the final compound would be monitored by techniques like Thin-Layer Chromatography (TLC) and confirmed by spectroscopic methods such as NMR. ijpsjournal.comchemicalbook.com

Structural Elucidation and Characterization Techniques for 4 Nitro 1h Pyrazole 3 Carboxamide

Advanced Spectroscopic Analysis of 4-Nitro-1H-pyrazole-3-carboxamide and its Derivatives

Spectroscopic techniques are fundamental in elucidating the structural framework of this compound. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its constituent atoms and bonds can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within a molecule.

¹H NMR: In the ¹H NMR spectrum of pyrazole (B372694) derivatives, the chemical shifts of protons are influenced by their electronic environment. For instance, in a derivative like 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide, the ethyl group protons exhibit characteristic signals: a triplet for the methyl (CH₃) protons around δ 1.3 ppm and a quartet for the methylene (B1212753) (CH₂) protons around δ 4.2 ppm. The presence of the nitro group generally leads to a deshielding effect, causing adjacent protons to resonate at lower fields (downfield shifts), typically in the range of δ 8.0–8.5 ppm. In the case of 1,1′-(diazene-1,2-diyl)bis(4-nitro-1H-1,2,3-triazole-5-carboxamide), the amide protons (-NH₂) appear as a singlet at δ 8.360 ppm, while another singlet is observed at δ 7.509 ppm. mdpi.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 1,1′-(diazene-1,2-diyl)bis(4-nitro-1H-1,2,3-triazole-5-carboxamide), signals are observed at δ 156.97, 147.01, and 129.95 ppm. mdpi.com In related pyrazole carboxamides, the carbonyl carbon of the amide group typically resonates in the region of δ 160–170 ppm.

¹H and ¹³C NMR Data for a Representative Pyrazole Derivative

| Compound | Technique | Chemical Shift (δ ppm) | Assignment |

|---|---|---|---|

| 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide | ¹H NMR | ~1.3 (triplet) | -CH₃ |

| ~4.2 (quartet) | -CH₂ | ||

| ¹³C NMR | ~160-170 | C=O | |

| 1,1′-(diazene-1,2-diyl)bis(4-nitro-1H-1,2,3-triazole-5-carboxamide) mdpi.com | ¹H NMR | 8.360 (singlet) | -NH₂ |

| 7.509 (singlet) | Aromatic H |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For pyrazole derivatives, characteristic IR absorption bands are observed. In 1,1′-(diazene-1,2-diyl)bis(4-nitro-1H-1,2,3-triazole-5-carboxamide), significant peaks are seen at 3272 cm⁻¹ (N-H stretch), 1694 cm⁻¹ (C=O stretch), and 1526 cm⁻¹ and 1387 cm⁻¹ (asymmetric and symmetric NO₂ stretches, respectively). mdpi.com Similarly, for 4-nitro-1H-pyrazole-3-carbonyl chloride, the acyl chloride carbonyl stretch is expected around 1750 cm⁻¹, with the nitro group stretches appearing near 1520 and 1350 cm⁻¹. The N-H bending vibration in hydrazides is typically observed around 3300 cm⁻¹.

Characteristic IR Frequencies for this compound and its Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amide (N-H) | Stretch | 3272 | mdpi.com |

| Amide (N-H) | Bend | ~3300 | |

| Carbonyl (C=O) | Stretch (amide) | 1694 | mdpi.com |

| Carbonyl (C=O) | Stretch (acyl chloride) | ~1750 | |

| Nitro (NO₂) | Asymmetric Stretch | 1526 | mdpi.com |

Mass Spectrometry (MS, LC-MS, ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental formula of a compound.

High-resolution mass spectrometry (HRMS) can validate the molecular ion and fragmentation patterns. For ethyl 4-nitro-1H-pyrazole-3-carboxylate, the molecular weight is 185.14 g/mol . nih.gov The molecular weight of 3-nitropyrazole is 113.0748 g/mol . nist.gov In the case of 4-amino-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1H-pyrazole-3-carboxamide, the molecular ion peak (M⁺) was observed at m/z 315.82. jst.go.jp

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about electronic transitions. The electronic absorption spectra of some 1H-pyrazole-3-carboxamide derivatives have been studied to understand their interaction with DNA. jst.go.jp These studies often show a hypochromic effect without a significant red shift, suggesting a groove-binding interaction mode rather than classical intercalation. jst.go.jp For 4-nitrophenol (B140041), a related nitroaromatic compound, absorption peaks are observed around 320 nm and 400 nm depending on the pH, corresponding to the 4-nitrophenolate (B89219) and 4-nitrophenol forms, respectively. researchgate.net The gas-phase UV absorption spectrum of the parent pyrazole molecule shows a maximum absorption around 210 nm.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method has been employed to confirm the structures of various pyrazole derivatives and their complexes.

For example, the crystal structure of a copper(II) complex with a 4-nitro-3-pyrazolecarboxylate ligand, [Cu₂(4-nitro-3-pzc)₂(H₂O)₆]·2H₂O, was determined by single-crystal X-ray diffraction. shd-pub.org.rs This analysis revealed a distorted octahedral coordination geometry for the Cu(II) ion. shd-pub.org.rs Similarly, the structure of 1,1′-(diazene-1,2-diyl)bis(4-nitro-1H-1,2,3-triazole-5-carboxamide) was confirmed using X-ray diffraction, which showed that the compound crystallizes in the monoclinic space group P2₁2₁2₁ and revealed the presence of extensive intermolecular hydrogen bonding. mdpi.com Fragment-based X-ray crystallography has also been a valuable tool in identifying pyrazole-based inhibitors of cyclin-dependent kinases. researchgate.net

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound.

For 1,1′-(diazene-1,2-diyl)bis(4-nitro-1H-1,2,3-triazole-5-carboxamide) (C₆H₄N₁₂O₆), the calculated elemental composition was C, 21.18%; H, 1.19%; N, 49.41%; O, 28.22%. The found values were in close agreement: C, 20.96%; H, 1.38%; N, 49.01%; O, 28.65%. mdpi.com For a related pyrazole carboxamide derivative (C₁₉H₂₄N₆O₃), the calculated values were C, 59.36%; H, 6.29%; N, 21.86%, and the found values were C, 59.65%; H, 6.63%; N, 21.55%. jst.go.jp These analyses confirm the purity and stoichiometry of the synthesized compounds. mdpi.comjst.go.jp

Elemental Analysis Data for a Representative Pyrazole Derivative

| Compound | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|

| 1,1′-(diazene-1,2-diyl)bis(4-nitro-1H-1,2,3-triazole-5-carboxamide) | C | 21.18 | 20.96 | mdpi.com |

| H | 1.19 | 1.38 | mdpi.com | |

| N | 49.41 | 49.01 | mdpi.com | |

| O | 28.22 | 28.65 | mdpi.com | |

| 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide | C | 59.36 | 59.65 | jst.go.jp |

| H | 6.29 | 6.63 | jst.go.jp |

High-Resolution Chromatographic Techniques for Purity Assessment (HPLC, UPLC, GC)

The purity of "this compound" is a critical parameter, ensuring the reliability and reproducibility of research findings. High-resolution chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC), are indispensable tools for assessing the purity of this and related compounds. These methods allow for the separation, identification, and quantification of the main compound and any potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of pyrazole derivatives. In the synthesis of various 1H-pyrazole-3-carboxamide derivatives, which often start from or are structurally similar to this compound, HPLC is routinely used to confirm the purity of the final products. Research articles frequently report that the purity of synthesized compounds is greater than 95%, as determined by HPLC analysis. semanticscholar.orgmdpi.com

A typical HPLC method for analyzing related pyrazole compounds involves a reverse-phase column, such as a C18 column, with a gradient elution system. The mobile phase often consists of an aqueous component (like water with a modifier such as formic acid) and an organic component (commonly acetonitrile). Detection is typically performed using a Diode Array Detector (DAD) or a UV detector at a specific wavelength, often around 254 nm. nih.gov

Table 1: Example HPLC Method for Purity Analysis of a Related Pyrazole Carboxamide Derivative nih.gov

| Parameter | Condition |

| Instrument | Shimadzu LC-20AD liquid chromatography pump system |

| Detector | Shimadzu SPDM20A diode array detector (UV at 254 nm) |

| Column | Xbridge (C18) 5 µm column (100 mm × 4.6 mm) |

| Mobile Phase A | H₂O/HCOOH 999:1 |

| Mobile Phase B | MeCN/HCOOH 999:1 |

| Flow Rate | 1.0 mL/min |

| Gradient | Start with 95% A, linear gradient to 10% A over 4.5 min, hold for 1.5 min at 10% A, linear gradient to 95% A in 0.5 min, hold for 1.5 min at 95% A |

| Total Run Time | 8.0 min |

This method demonstrates the capability of HPLC to separate the main compound from its impurities, with purity levels often exceeding 99% for synthesized analogues. nih.gov

Ultra-Performance Liquid Chromatography (UPLC)

UPLC, an advancement of HPLC, utilizes smaller particle size columns (typically sub-2 µm) and higher pressures to achieve faster analysis times and better resolution. While specific UPLC methods for "this compound" are not extensively detailed in the available literature, the principles and advantages of UPLC make it a highly suitable technique for its purity assessment. The increased resolution is particularly beneficial for separating closely related impurities that might co-elute in a standard HPLC run.

Gas Chromatography (GC)

Gas Chromatography is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds. For some pyrazole derivatives, GC is the method of choice for determining purity. For instance, the purity of 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide has been reported to be greater than 96.0% as determined by GC analysis. tcichemicals.com

For GC analysis of "this compound," the compound would likely need to be derivatized to increase its volatility and thermal stability, a common practice for polar molecules containing -NH and -OH groups. The specific conditions for a GC analysis would depend on the chosen derivatization agent and the column used.

Table 2: Purity Data for a Related Compound by GC tcichemicals.com

| Compound | Purity (by GC) |

| 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide | >96.0% |

Computational and Theoretical Investigations of 4 Nitro 1h Pyrazole 3 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the fundamental characteristics of pyrazole (B372694) derivatives, including 4-Nitro-1H-pyrazole-3-carboxamide.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful and efficient alternative to ab initio methods for studying the electronic structure of molecules like pyrazoles. mdpi.com DFT calculations, often using the B3LYP functional with various basis sets such as 6-31G(d,p) or 6-311++G(d,p), provide precise results that are comparable to experimental data, and in some cases, even more accurate. mdpi.comnih.gov These studies are crucial for understanding the reactivity of pyrazole compounds. mdpi.com

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy gap between HOMO and LUMO (ΔEg) is a critical parameter; a smaller gap suggests higher reactivity. For a series of pyrazole derivatives, the energy gap has been calculated to understand the effect of different substituents on their chemical behavior. nih.gov For example, the presence of electron-withdrawing groups like the nitro group (NO2) can significantly influence the electronic properties and enhance the reactivity of the molecule. nih.gov

Table 1: Key Parameters from DFT Studies on Pyrazole Derivatives

| Parameter | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. |

| Energy Gap (ΔEg) | The energy difference between HOMO and LUMO. | A smaller gap suggests higher reactivity and lower stability. |

| Chemical Potential (μ) | The tendency of electrons to escape from a system. | Negative values indicate stability. rsc.org |

| Hardness (η) | Resistance to change in electron distribution. | Higher values indicate greater stability. rsc.org |

| Softness (S) | The reciprocal of hardness. | Higher values indicate greater reactivity. rsc.org |

| Electrophilicity Index (ω) | The ability of a molecule to accept electrons. | Higher values indicate a stronger electrophile. rsc.org |

| Nucleophilicity Index (ε) | The ability of a molecule to donate electrons. | Higher values indicate a stronger nucleophile. rsc.org |

This table presents a conceptual overview of parameters commonly derived from DFT calculations and their general significance in the context of molecular reactivity.

Molecular Electrostatic Potential (MEP) Analysis for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map uses a color spectrum to represent the electrostatic potential on the molecule's surface. researchgate.net

Typically, regions of negative potential (often colored red) indicate an excess of electrons and are susceptible to electrophilic attack, making them nucleophilic sites. researchgate.net Conversely, areas with positive potential (usually colored blue) are electron-deficient and are targets for nucleophilic attack, thus representing electrophilic sites. researchgate.net Intermediate potentials are often shown in green.

For molecules containing pyrazole rings, MEP analysis helps in understanding their interactions with biological systems. researchgate.net In the case of this compound, the nitro group and the carbonyl oxygen of the carboxamide group are expected to be regions of high negative potential, making them likely sites for electrophilic interactions. nih.gov The hydrogen atoms, particularly those of the amine group and the pyrazole ring, would exhibit positive potential, marking them as electrophilic sites available for hydrogen bonding. ijbiotech.com This detailed mapping of electrostatic potential is crucial for predicting how the molecule will interact with receptors and other biological macromolecules. researchgate.netijbiotech.com

Natural Bond Orbital (NBO) Analysis for Molecular Stability and Reactivity

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within a molecule, which are key to its stability and reactivity. researchgate.net This method examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy (E(2)). researchgate.net

For this compound, NBO analysis would likely show strong delocalization effects involving the nitro group, the pyrazole ring, and the carboxamide group. The lone pairs on the oxygen atoms of the nitro group and the carbonyl group, as well as the nitrogen atoms of the pyrazole ring, would act as significant donors. The resulting charge delocalization stabilizes the molecule and influences its reactivity profile. researchgate.net

Potential Energy Surface (PES) Investigations for Conformational Stability

Potential Energy Surface (PES) scanning is a computational technique used to explore the conformational landscape of a molecule and identify its most stable three-dimensional structure. researchgate.net By systematically changing specific dihedral angles and calculating the corresponding energy, a PES map is generated, which reveals the energy minima corresponding to stable conformers and the energy barriers between them. researchgate.netresearchgate.net

For flexible molecules like this compound, which has a rotatable carboxamide group, PES analysis is crucial for determining the preferred orientation of this substituent relative to the pyrazole ring. researchgate.net The most stable conformation is the one that minimizes steric hindrance and maximizes stabilizing intramolecular interactions, such as hydrogen bonds. Theoretical studies on similar pyrazole derivatives have successfully used PES to evaluate molecular stability and determine the most stable conformation. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict and analyze the interactions between a small molecule (ligand) and a biological macromolecule, typically a protein or DNA. jst.go.jp

Computational Assessment of Ligand-Biomolecule Interactions

Molecular docking simulations are employed to predict the binding mode and affinity of a ligand within the active site of a biological target. jst.go.jpnih.gov This process involves generating various conformations of the ligand and placing them in the binding pocket of the receptor, followed by a scoring function that estimates the binding energy. jst.go.jp

For pyrazole derivatives, molecular docking has been used to investigate their potential as inhibitors of various enzymes, such as kinases and carbonic anhydrases, which are often implicated in diseases like cancer. nih.govmdpi.com In the context of this compound, docking studies could be performed against relevant cancer targets to predict its binding orientation and affinity. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. nih.gov

For example, docking studies on similar pyrazole-carboxamide compounds have shown that the carboxamide group can form crucial hydrogen bonds with the protein backbone, while the pyrazole ring and its substituents can engage in hydrophobic and van der Waals interactions. jst.go.jp Some studies have also explored the interaction of pyrazole derivatives with DNA, suggesting that they can bind to the minor groove of the DNA helix. jst.go.jp The insights gained from these computational assessments are invaluable for rational drug design and for understanding the potential mechanisms of action of compounds like this compound.

Conformational Landscape and Stability Predictions

The conformational landscape of this compound is primarily defined by two key factors: the tautomeric equilibrium of the pyrazole ring and the rotational isomerism of the carboxamide group.

Tautomerism: The pyrazole ring can exist in two tautomeric forms: with the hydrogen atom on the N1 or N2 nitrogen. For 3(5)-substituted pyrazoles, this gives rise to the 3-substituted and 5-substituted tautomers. In the case of this compound, the presence of the electron-withdrawing nitro group at the 4-position and the carboxamide group at the 3-position significantly influences the stability of these tautomers. Computational studies on similarly substituted pyrazoles suggest that the electron-withdrawing nature of the nitro group tends to stabilize the 1H-tautomer. Specifically, for pyrazoles bearing both a nitro group and a carbonyl-containing substituent (like an ester or amide), the tautomer where the carbonyl group is at position 5 (adjacent to the NH) is often predicted to be more stable. researchgate.net

Rotational Isomerism: Rotation around the single bond connecting the pyrazole ring and the carboxamide group leads to different conformers. These are typically referred to as syn and anti conformers, depending on the relative orientation of the carbonyl group of the amide and the pyrazole ring. The energy barrier for this rotation is relatively small, suggesting that the molecule can adopt different conformations. The planarity of the system is influenced by the interplay of steric and electronic effects of the substituents.

Stability Predictions: Density Functional Theory (DFT) calculations are commonly employed to predict the relative stabilities of the different possible conformers and tautomers. These calculations typically show that one tautomer is more stable than the other by several kcal/mol. For instance, in related nitropyrazole systems, the energy difference between tautomers can be in the range of 3-5 kcal/mol. researchgate.net The stability is also influenced by the solvent environment, with polar solvents potentially stabilizing more polar conformers.

Below is a hypothetical data table illustrating the relative energies of possible tautomers and rotamers of this compound, as would be predicted by DFT calculations.

| Tautomer/Conformer | Description | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |

|---|---|---|---|

| Tautomer A (3-carboxamide) - syn | NH at N1, C=O towards N2 | 1.2 | 12.9 |

| Tautomer A (3-carboxamide) - anti | NH at N1, C=O away from N2 | 0.8 | 26.5 |

| Tautomer B (5-carboxamide) - syn | NH at N1, C=O towards N1 | 0.0 | 58.7 |

| Tautomer B (5-carboxamide) - anti | NH at N1, C=O away from N1 | 2.5 | 1.9 |

Structure-Activity Relationship (SAR) Elucidation via Computational Methods

While direct computational SAR studies on this compound are not extensively documented, its frequent use as a building block in the synthesis of bioactive molecules allows for inferences about its structural significance. mdpi.comresearchgate.net Computational methods, particularly molecular docking, are used to understand how derivatives containing this scaffold interact with biological targets such as protein kinases. mdpi.comresearchgate.net

The key structural features of this compound that are relevant for SAR are:

The Pyrazole Core: This five-membered aromatic heterocycle acts as a rigid scaffold. The two nitrogen atoms can act as both hydrogen bond donors (the NH group) and acceptors (the pyridine-like nitrogen), which is crucial for anchoring the molecule in the binding site of a protein.

The Carboxamide Group: The amide functionality is a classic hydrogen bond donor and acceptor. The orientation of the amide (as discussed in the conformational analysis) can be critical for forming specific interactions with amino acid residues in a target protein.

The Nitro Group: This strong electron-withdrawing group significantly influences the electronic properties of the pyrazole ring. It can participate in electrostatic interactions and can impact the pKa of the pyrazole NH, thereby affecting its hydrogen bonding capabilities.

Computational SAR studies on more complex derivatives often reveal that the pyrazole-3-carboxamide skeleton forms conserved hydrogen bonds with the hinge region of kinases. mdpi.com Modifications at other positions of the pyrazole ring or on the amide nitrogen are then explored to optimize potency and selectivity by targeting other pockets of the binding site. For example, adding hydrophobic groups can lead to favorable interactions in hydrophobic pockets of the target protein. mdpi.com

Theoretical Prediction of Spectroscopic Properties

Theoretical calculations, primarily using DFT methods, can predict spectroscopic properties such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions are valuable for confirming the structure of the synthesized compound and for interpreting experimental data.

Vibrational Spectroscopy (IR): Theoretical frequency calculations can help in the assignment of the vibrational modes observed in experimental IR spectra. For this compound, key predicted vibrational frequencies would include:

N-H stretch: Typically in the range of 3200-3400 cm⁻¹.

C=O stretch (Amide I): Expected around 1650-1680 cm⁻¹.

N-O stretches (nitro group): Asymmetric and symmetric stretches, usually found around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

C=N and C=C stretches (pyrazole ring): In the 1400-1600 cm⁻¹ region.

A hypothetical table of predicted IR frequencies is presented below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| N-H stretch | 3350 | Stretching of the pyrazole N-H bond |

| N-H bend | 1580 | Bending of the pyrazole N-H bond |

| C=O stretch | 1675 | Amide I band |

| NO₂ asymmetric stretch | 1540 | Asymmetric stretching of the nitro group |

| NO₂ symmetric stretch | 1345 | Symmetric stretching of the nitro group |

| C=N stretch | 1480 | Stretching of the pyrazole C=N bond |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are a common method for predicting NMR chemical shifts (¹H and ¹³C). The predicted shifts are highly dependent on the specific tautomer and conformer being modeled. Key predicted ¹H NMR signals would be for the pyrazole ring proton, the pyrazole NH proton, and the two amide NH₂ protons. The chemical shift of the pyrazole ring proton would be significantly influenced by the electron-withdrawing nitro group. In ¹³C NMR, the carbons bearing the nitro and carboxamide groups would show characteristic downfield shifts. Theoretical calculations can also aid in resolving ambiguities in the assignment of signals for different tautomers in solution.

Chemical Reactivity and Derivatization Strategies of 4 Nitro 1h Pyrazole 3 Carboxamide

The chemical behavior of 4-Nitro-1H-pyrazole-3-carboxamide is dictated by the interplay of its three key structural components: the electron-withdrawing nitro group, the versatile carboxamide moiety, and the aromatic pyrazole (B372694) ring. This unique combination of functional groups allows for a diverse range of chemical transformations, making it a valuable scaffold in synthetic chemistry. The reactivity at each of these sites enables the generation of a wide array of derivatives with tailored properties.

Exploration of Biochemical Interactions and Biological Relevance of 4 Nitro 1h Pyrazole 3 Carboxamide Derivatives Non Clinical Focus

General Biochemical Pathway Modulation (excluding specific disease implications)

Derivatives of the 4-Nitro-1H-pyrazole-3-carboxamide scaffold represent a class of bioactive molecules with the potential to interact with and modulate various biochemical pathways. Research indicates that substituted pyrazoles and their structural isosteres can interact with biopolymers due to their fused heterocyclic nuclei. This interaction capability suggests a broad potential for these compounds to influence cellular processes at a molecular level. While many studies focus on specific therapeutic targets, the underlying mechanisms often involve fundamental biochemical pathways. For instance, the interaction with nucleic acids and enzymes, as detailed in subsequent sections, points towards a general capacity to interfere with processes like replication, transcription, and metabolic catalysis. The specific nature of these modulations is highly dependent on the structural characteristics of each derivative.

Mechanistic Studies of Biomolecular Interactions

Certain 1H-pyrazole-3-carboxamide derivatives have been investigated for their ability to interact with DNA, a key target for many bioactive compounds. nih.govjst.go.jp Studies have explored these interactions to understand the antitumor mechanisms of these molecules. nih.govjst.go.jp A DNA minor groove binding model has been proposed for some derivatives, where the molecule's chain-like shape, formed by amide bonds on the pyrazole (B372694) ring, allows it to stretch along the DNA minor groove. jst.go.jp

The binding affinity of these compounds to calf thymus DNA (CT-DNA) has been quantified using electronic absorption spectroscopy. nih.govjst.go.jp For example, one derivative, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5), demonstrated a significant DNA-binding affinity. nih.govjst.go.jp Further evidence from fluorescence spectra, showing a decrease in the emission intensity of the ethidium bromide-calf thymus DNA (EB-CT-DNA) complex, suggests that these compounds can significantly alter DNA conformation. nih.govjst.go.jp

In addition to binding, some derivatives have shown DNA cleavage activity. nih.govjst.go.jp Assays using supercoiled plasmid pBR322 DNA have demonstrated that compounds like pym-5 can induce cleavage of the plasmid DNA. nih.govjst.go.jp These findings suggest that DNA can be a potential molecular target for this class of pyrazole derivatives. nih.govjst.go.jp

Table 1: DNA Interaction Profile of a 1H-pyrazole-3-carboxamide Derivative

| Compound Name | Binding Affinity (K b ) | DNA Interaction Evidence | DNA Cleavage Activity |

| 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5) | 1.06×10⁵ M⁻¹ | >50% decrease in EB-CT-DNA emission intensity | Active against pBR322 DNA |

The pyrazole carboxamide scaffold is a prominent feature in molecules designed as enzyme inhibitors. A significant area of research has been their inhibitory effects on carbonic anhydrases (CAs), particularly human isoforms hCA I and hCA II. nih.gov

Novel series of pyrazole-carboxamides bearing a sulfonamide moiety have been synthesized and evaluated for their CA inhibitory potential. nih.gov The sulfonamide group is a key pharmacophore that interacts with the Zn²⁺ ion located in the active site of carbonic anhydrase, which is crucial for the enzyme's catalytic activity. nih.gov Molecular docking studies have supported this binding mechanism, showing that these compounds can form stable interactions within the enzyme's active site. nih.gov The inhibitory potency, often expressed as Kᵢ values, for these compounds against hCA I and hCA II has been found to be in the micromolar to nanomolar range. nih.gov

In addition to CAs, pyrazole-4-carboxamide derivatives have been investigated as inhibitors of succinate dehydrogenase (SDH), an important enzyme in the mitochondrial electron transport chain. nih.govresearchgate.net Molecular docking simulations suggest that these compounds can interact with key amino acid residues, such as Tryptophan (TRP 173), in the enzyme's active site through hydrogen bonding. nih.gov

While kinase inhibition has been explored for some 1H-pyrazole-3-carboxamide derivatives, the activity has been reported as weak in certain studies. jst.go.jp

Table 2: Carbonic Anhydrase Inhibition by Pyrazole-Carboxamide Derivatives

| Isozyme | Kᵢ Value Range | Key Interacting Moiety |

| hCA I | 0.063–3.368 µM | Sulfonamide |

| hCA II | 0.007–4.235 µM | Sulfonamide |

Investigations of Cellular Interactions in vitro (e.g., cell proliferation inhibition in vitro)

The interactions of this compound derivatives at the cellular level have been explored through various in vitro assays. A key area of investigation is their effect on cell proliferation. Studies on novel 1H-pyrazole-3-carboxamide derivatives have demonstrated significant inhibitory effects against certain cancer cell lines. jst.go.jp For instance, antiproliferative activity has been observed against human colon carcinoma (HCT116) and human liver cancer (HepG2) cell lines. jst.go.jp This inhibition of cell proliferation is a direct consequence of the molecular interactions occurring within the cells, potentially involving the DNA binding and enzyme inhibition mechanisms discussed previously.

Structure-Activity Relationship (SAR) Elucidation for Biochemical Activities

The biological activity of pyrazole derivatives is highly dependent on their structural features. Structure-activity relationship (SAR) studies are crucial for understanding how different parts of the molecule contribute to its biochemical effects. For pyrazole-based compounds, modifications at various positions of the pyrazole ring and on the carboxamide moiety have been shown to significantly influence their inhibitory activity against enzymes like meprin α and meprin β. nih.gov The aryl moieties at positions 3 and 5 of the pyrazole ring are thought to target the S1 and S1' pockets of these enzymes. nih.gov

For pyrazole-4-carboxamide derivatives acting as succinate dehydrogenase inhibitors, the nature of the substituents on the pyrazole ring and the amide nitrogen is critical for fungicidal activity. nih.gov

The specific substituents on the pyrazole carboxamide core play a pivotal role in defining the compound's biochemical activity profile.

In the context of carbonic anhydrase inhibition, the presence and nature of substituents on the pyrazole ring can modulate the inhibitory potency. For instance, in one study, derivatives with small -NH₂ and -N₃ groups exhibited the highest inhibition. tandfonline.com For pyrazole-sulfonamide derivatives, compounds where the sulfonamide group is without steric hindrance show better interaction with the active site zinc ion. nih.gov Conversely, the introduction of certain heterocyclic groups, such as thiazole, can lead to a very weak inhibition effect, suggesting that the nature of the substituent significantly impacts the interaction with the enzyme's active site. nih.gov

Regarding antifungal activity, it has been observed that pyrazole carboxamide derivatives containing electron-donating groups are more effective against tested fungal strains compared to those with electron-withdrawing groups. japsonline.com Furthermore, nonpolar substituents have shown greater effectiveness against certain fungi. japsonline.com

In the development of succinate dehydrogenase inhibitors, a series of pyrazole-4-carboxamide derivatives were synthesized where different substituents were introduced. nih.gov The results showed that compounds with specific substitutions exhibited fungicidal activities comparable to or higher than commercial fungicides. nih.gov

Table 3: Influence of Substituents on Biochemical Activity

| Compound Class | Target | Favorable Substituents | Unfavorable/Weak Substituents |

| Pyrazole Carboxamides | Carbonic Anhydrase | Small groups (-NH₂, -N₃), sterically unhindered sulfonamides | Thiazole group |

| Pyrazole Carboxamides | Fungi | Electron-donating groups, nonpolar substituents | Electron-withdrawing groups |

| Pyrazole-4-Carboxamides | Succinate Dehydrogenase | Specific aryl and alkyl groups leading to high activity | - |

Advanced Applications and Future Research Directions in 4 Nitro 1h Pyrazole 3 Carboxamide Chemistry

Role in Contemporary Organic Synthesis Methodologies

4-Nitro-1H-pyrazole-3-carboxamide serves as a valuable building block in modern organic synthesis. The presence of multiple functional groups—the nitro group, the carboxamide moiety, and the pyrazole (B372694) ring itself—offers several reactive sites for a variety of chemical transformations. smolecule.com This allows for the construction of more complex molecular architectures.

The nitro group, for instance, can be readily reduced to an amino group, opening pathways to a wide array of derivatives. jst.go.jp This transformation is a key step in the synthesis of various biologically active molecules. For example, the resulting 4-amino-1H-pyrazole-3-carboxamide can be further modified to create potent kinase inhibitors. semanticscholar.org Additionally, the pyrazole ring can participate in various coupling reactions, enabling the introduction of diverse substituents and the creation of extensive compound libraries. jst.go.jpnih.gov The carboxamide group also provides a handle for further synthetic modifications.

Recent synthetic strategies have focused on developing efficient and environmentally friendly methods for the synthesis of pyrazole derivatives. One-pot, multi-component reactions are increasingly employed to generate substituted pyrazoles in high yields with minimal purification steps. rsc.orgresearchgate.net These approaches align with the principles of green chemistry and are well-suited for combinatorial synthesis.

Potential in Materials Science and Development of Functional Materials

The unique electronic and structural properties of this compound and its derivatives make them promising candidates for applications in materials science. The nitro group is a strong electron-withdrawing group, which can influence the optical and electronic properties of materials incorporating this moiety.

Research has explored the use of pyrazole derivatives in the development of functional materials. While specific studies on this compound in this area are emerging, related compounds have shown potential. For instance, pyrazole-containing compounds are being investigated for their use in advanced materials and as precursors for various industrial chemicals. The potential for N-hexyl-4-nitro-1H-pyrazole-5-carboxamide in functional materials has also been noted. Furthermore, some nitropyrazole derivatives have been studied for their energetic properties, suggesting potential applications in high-energy materials. fudutsinma.edu.ngmdpi.com The development of N-(2-methoxy-4-nitrophenyl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide for advanced materials is another area of interest.

Theoretical Design and Virtual Screening of Novel this compound Analogs

Computational methods, including theoretical design and virtual screening, are playing an increasingly crucial role in the discovery of novel compounds with desired properties. These in silico techniques allow for the rapid and cost-effective evaluation of large libraries of virtual compounds, prioritizing those with the highest potential for synthesis and further testing.

For pyrazole derivatives, virtual screening has been successfully employed to identify new drug candidates. core.ac.uknih.gov For example, virtual screening of pyrazole derivatives of usnic acid identified potential anti-hyperglycemic agents. core.ac.uknih.gov Similarly, in silico studies have been used to explore new pyrazole derivatives as potential anticancer agents. researchgate.net The process often involves molecular docking simulations to predict the binding affinity and interaction patterns of the designed analogs with specific biological targets. core.ac.ukresearchgate.net Structure-based virtual screening has led to the discovery of potent inhibitors for various enzymes. nih.gov

The theoretical design of novel this compound analogs can be guided by structure-activity relationship (SAR) studies of known active compounds. By systematically modifying the core structure and evaluating the predicted activity of the resulting analogs, researchers can identify promising candidates for synthesis. This approach has been used to develop potent kinase inhibitors based on the 1H-pyrazole-3-carboxamide scaffold. semanticscholar.orgnih.gov

Integration with Combinatorial Chemistry and High-Throughput Synthesis Approaches

Combinatorial chemistry, coupled with high-throughput synthesis and screening, has revolutionized the process of drug discovery and materials development. arkat-usa.org These technologies enable the rapid generation and evaluation of large and diverse libraries of compounds, significantly accelerating the identification of lead molecules.

The pyrazole scaffold is well-suited for combinatorial synthesis due to the availability of multiple points for diversification. acs.orgmdpi.com Various strategies, including both solid-phase and liquid-phase parallel synthesis, have been developed to create libraries of substituted pyrazoles. arkat-usa.orgmdpi.com For instance, three-component, one-pot reactions are an efficient method for the combinatorial synthesis of 1,3,4-substituted pyrazoles. acs.org The discovery of potent TGR5 agonists was achieved through the iterative synthesis of combinatorial libraries of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides. nih.gov

The integration of these high-throughput approaches with the this compound core can lead to the discovery of novel compounds with a wide range of applications. By systematically varying the substituents on the pyrazole ring and the carboxamide nitrogen, vast libraries of analogs can be generated and screened for desired biological or material properties.

Emerging Research Areas and Unexplored Scientific Utilities for this compound Derivatives

The versatility of the this compound scaffold suggests that many of its potential applications are yet to be explored. Emerging research areas are likely to capitalize on the unique combination of functional groups present in this molecule.

One area of growing interest is the development of novel agrochemicals. Pyrazole derivatives have already found application as herbicides and fungicides. arkat-usa.orgepa.gov The specific substitution pattern of this compound could lead to the discovery of new and more effective crop protection agents.

Furthermore, the potential of nitropyrazole derivatives as bioreductively activated cytotoxins and radiosensitizers for cancer therapy is an area that warrants further investigation. mdpi.com The nitro group can be selectively reduced under the hypoxic conditions often found in solid tumors, leading to the release of a cytotoxic agent. This targeted approach could result in more effective and less toxic cancer treatments.

The exploration of pyrazole-based compounds as N-glycoside derivatives for antimicrobial applications also presents a promising research direction. hrpub.org The synthesis of novel pyrazole-carboxamides bearing a sulfonamide moiety has yielded potent carbonic anhydrase inhibitors. nih.gov Additionally, the synthesis of pyrazole-fused curcumin (B1669340) analogues has shown potential for anticancer agents. acs.org

Q & A

Q. What are the recommended synthetic routes for 4-Nitro-1H-pyrazole-3-carboxamide, and what methodological challenges arise during synthesis?

Synthesis typically involves multi-step pathways starting from pyrazole precursors. For example:

- Step 1 : Nitration of a pyrazole core at the 4-position using nitric acid or nitrating agents under controlled conditions to avoid over-nitration .

- Step 2 : Introduction of the carboxamide group via condensation reactions, often employing coupling agents like EDCl/HOBt in anhydrous solvents (e.g., DMF or THF) .

- Step 3 : Purification via recrystallization or column chromatography, with yields dependent on reaction temperature and solvent polarity .

Q. Challenges :

Q. How is NMR spectroscopy utilized to confirm the structure and tautomeric behavior of this compound?

1H and 13C NMR are pivotal for structural validation:

- 1H NMR : Signals between δ 8.5–9.0 ppm indicate aromatic protons on the nitro-substituted pyrazole ring. The carboxamide NH2 group typically appears as a broad singlet near δ 6.5–7.0 ppm .

- 13C NMR : The nitro group deshields adjacent carbons, producing distinct signals at ~145–150 ppm for C-4 and ~160 ppm for the carboxamide carbonyl .

Q. Tautomer Analysis :

- Pyrazole derivatives often exhibit tautomerism between 1H and 2H forms. NMR can differentiate tautomers via coupling patterns and chemical shifts. For example, deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR help stabilize and identify dominant tautomers .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C4H4N4O3 | |

| Molecular Weight | 156.10 g/mol | |

| Melting Point | 173–175°C | |

| Solubility | Moderate in DMSO, DMF; low in H2O | |

| Tautomeric Forms | 1H and 2H-pyrazole |

Q. Experimental Implications :

- Solubility : Use polar aprotic solvents for reactions; aqueous workup may require acid/base extraction .

- Thermal Stability : Decomposition above 200°C necessitates low-temperature storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data arising from tautomerism or hydrogen bonding in this compound?

- Multi-Technique Validation : Combine NMR, IR, and X-ray crystallography. For example:

- IR Spectroscopy : Carboxamide C=O stretches (~1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) confirm functional groups .

- X-ray Diffraction : Resolves tautomeric forms definitively by mapping bond lengths and angles .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict dominant tautomers and hydrogen bonding interactions, aligning with experimental data .

Case Study : A study on pyrazole carboxamides found that hydrogen bonding between the nitro group and solvent molecules (e.g., DMSO) stabilizes the 1H tautomer, validated by variable-temperature NMR .

Q. What strategies optimize reaction yields in the synthesis of this compound derivatives?

Q. Yield Comparison :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Conventional Nitration | 45–55 | 90 |

| Microwave-Assisted | 70–75 | 95 |

| Catalytic Hydrogenation | 60–65 | 97 |

Q. How do hydrogen bonding and steric effects influence the biological or catalytic activity of this compound?

- Hydrogen Bonding : The nitro and carboxamide groups act as hydrogen bond acceptors/donors, critical for binding to biological targets (e.g., enzymes) .

- Steric Effects : Substituents at the 1-position (e.g., ethyl groups) hinder rotation, affecting conformational stability and interaction with active sites .

Example : In a kinase inhibition study, derivatives with bulky 1-position substituents showed reduced activity due to steric clashes, while nitro-carboxamide interactions enhanced binding affinity .

Data Contradiction Analysis

Case : Conflicting melting points reported in literature (e.g., 173–175°C vs. 180°C).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.